3-Methoxyoxohernandaline
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Overview
Description
3-Methoxyoxohernandaline: is an organic compound with the chemical formula C29H25NO9 and a molecular weight of 531.51 g/mol . It is a natural product isolated from the barks of Hernandia nymphaeifolia . This compound is known for its stability to heat and light and has moderate solubility in polar solvents such as alcohols and ketones .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Methoxyoxohernandaline involves several steps:
Oxidation Reaction: The starting material is reacted with an oxidizing agent, such as cesium oxide, under appropriate reaction conditions.
Crystallization: The product is then crystallized, separated, and purified.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale oxidation reactions followed by crystallization and purification processes to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxyoxohernandaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Cesium oxide is commonly used for oxidation reactions.
Reducing Agents: Specific reducing agents can be employed depending on the desired product.
Nucleophiles: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives of this compound .
Scientific Research Applications
3-Methoxyoxohernandaline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Methoxyoxohernandaline involves several molecular targets and pathways:
Mitochondria-Dependent Apoptosis: It induces apoptosis through the PI3K/AKT/mTOR and AMPK/mTOR pathways.
Regulation of Inflammatory Cytokines: It regulates the secretion of inflammatory cytokines and affects monocyte/macrophage subsets.
miR-23a Regulation: It inhibits the proliferation, migration, and invasion of cancer cells by regulating miR-23a.
Comparison with Similar Compounds
3-Methoxyoxohernandaline: is similar to other alkaloids isolated from the same plant family, such as hernandaline and oxohernandaline
Uniqueness:
Properties
Molecular Formula |
C29H25NO9 |
---|---|
Molecular Weight |
531.5 g/mol |
IUPAC Name |
4,5-dimethoxy-2-[(4,14,15,16-tetramethoxy-8-oxo-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaen-5-yl)oxy]benzaldehyde |
InChI |
InChI=1S/C29H25NO9/c1-33-19-9-14(13-31)18(12-21(19)35-3)39-22-11-17-16(10-20(22)34-2)24-23-15(7-8-30-25(23)26(17)32)27(36-4)29(38-6)28(24)37-5/h7-13H,1-6H3 |
InChI Key |
OULKCFNJYHCFPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)OC2=C(C=C3C(=C2)C(=O)C4=NC=CC5=C4C3=C(C(=C5OC)OC)OC)OC)OC |
Origin of Product |
United States |
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